ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, a mixture of diastereomers, is a versatile organic compound with significant applications in various scientific fields. This compound features a cyclohexane ring substituted with an ethyl ester group, a hydroxyl group, and a methyl group, leading to the formation of diastereomers due to the presence of multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate typically involves the following steps:
Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, such as 2-methylcyclohexanone, the compound undergoes a series of reactions to introduce the hydroxyl and carboxylate groups.
Esterification: The carboxylate group is introduced via esterification, where the hydroxyl group reacts with ethyl chloroformate or ethyl alcohol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄).
Industrial Production Methods
In industrial settings, the production of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Amines or alcohols in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of 2-keto-6-methylcyclohexane-1-carboxylate or 2-hydroxy-6-methylcyclohexane-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-6-methylcyclohexane-1-methanol.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is converted into active metabolites.
Comparison with Similar Compounds
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 2-hydroxycyclohexane-1-carboxylate: Lacks the methyl group, leading to different steric and electronic properties.
Methyl 2-hydroxy-6-methylcyclohexane-1-carboxylate: Has a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
2-Hydroxy-6-methylcyclohexane-1-carboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The uniqueness of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
2308741-36-6 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.